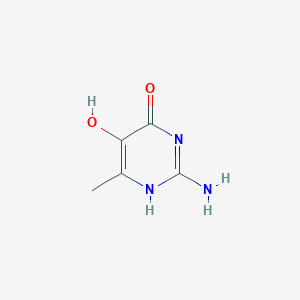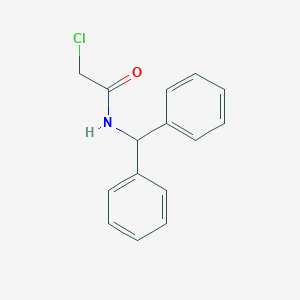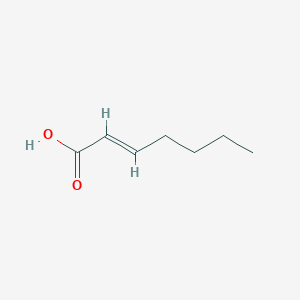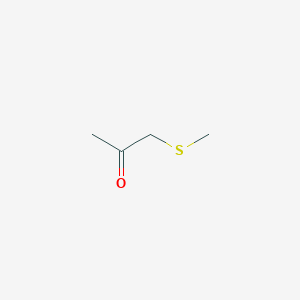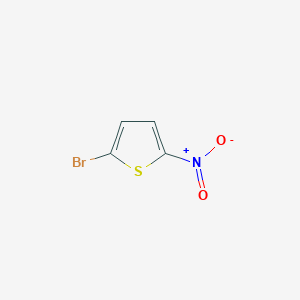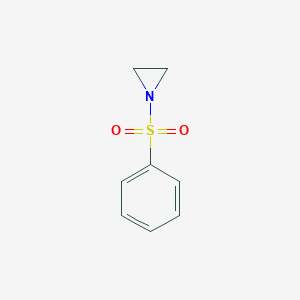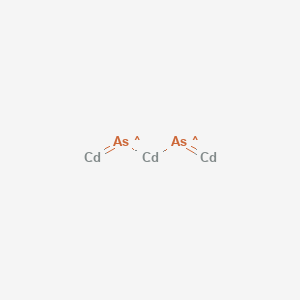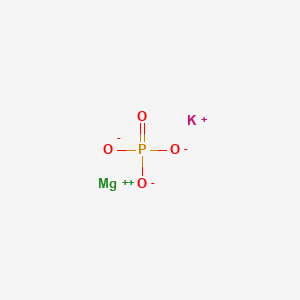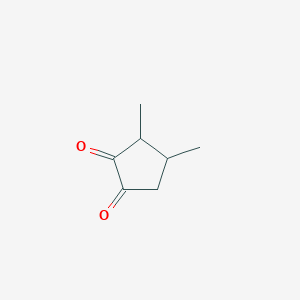
3,4-Dimethyl-1,2-cyclopentanedione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to 3,4-Dimethyl-1,2-cyclopentanedione involves intricate chemical processes. For example, the regioselective rearrangement and synthesis of bridgehead-methyl-substituted radical cations derived from bicyclo[2.1.0]pentanes illustrate the complexity of synthesizing cyclopentane derivatives (Adam et al., 1994). Furthermore, the preparation of cycloalkane-1,3-dione-2-spirocyclopropanes from 1,3-cycloalkanediones showcases the versatile approaches to synthesizing cyclopentane-related structures (Nambu et al., 2015).
Molecular Structure Analysis
Research into the molecular structure of compounds similar to 3,4-Dimethyl-1,2-cyclopentanedione reveals insights into their spatial arrangement and bonding. Structural studies of organoboron compounds related to cyclopentanediones provide valuable information on molecular geometries and the effects of substituents on structure (Kliegel et al., 1984).
Chemical Reactions and Properties
The chemical reactivity and properties of 3,4-Dimethyl-1,2-cyclopentanedione and its derivatives are subjects of extensive study. For instance, the intra- and intermolecular hydrogen bond mediated tautomerization and dimerization of 3-methyl-1,2-cyclopentanedione highlights the compound's chemical behavior and reactivity under different conditions (Samanta et al., 2011).
Physical Properties Analysis
The physical properties of cyclopentanedione derivatives, such as vibrational modes and thermodynamic characteristics, are crucial for understanding their behavior in various environments. Studies on the molecular vibrations and conformational analyses of related compounds offer detailed insights into their physical characteristics (Scott & Crowder, 1967).
Chemical Properties Analysis
The chemical properties of 3,4-Dimethyl-1,2-cyclopentanedione, including its reactivity and interactions with other chemical species, are integral to its application in synthetic chemistry. The exploration of experimental and theoretical properties of related compounds through DFT/TD-DFT studies and molecular docking provides a comprehensive understanding of their chemical behavior (Fatima et al., 2021).
Wissenschaftliche Forschungsanwendungen
-
Flavor and Fragrance Materials
-
Sample Preparation Agent in the Analysis of Cyclic Compounds
-
Caramel Pentadione
- Field : Food and Beverage Industry .
- Application : 3,4-Dimethyl-1,2-cyclopentanedione, also known as caramel pentadione, is used as a flavoring agent. It has a caramellic type odor and flavor .
- Method of Application : This compound is typically mixed with other ingredients to create a desired flavor profile. The specific methods of application can vary widely depending on the specific product being produced .
- Results or Outcomes : The outcomes in this field would be the successful creation of a desired flavor. Quantitative data or statistical analyses would likely involve sensory evaluations and consumer testing .
-
Chemical Probes for Selective Labeling of Sulfenic Acid Proteins
- Field : Biochemical Research .
- Application : 3,4-Dimethyl-1,2-cyclopentanedione can be used in the synthesis of chemical probes for selective labeling of sulfenic acid proteins .
- Method of Application : In this application, the compound would likely be used to prepare chemical probes, possibly through a process of chemical synthesis .
- Results or Outcomes : The outcomes in this field would be the successful preparation of chemical probes for biochemical research. Quantitative data or statistical analyses would likely involve measurements of protein concentrations or identification of specific proteins .
-
Emulsion Production
- Field : Industrial Chemistry .
- Application : 3,4-Dimethyl-1,2-cyclopentanedione is used in the production of emulsions .
- Method of Application : In this application, the compound would likely be used to prepare emulsions, possibly through a process of emulsification .
- Results or Outcomes : The outcomes in this field would be the successful preparation of emulsions. Quantitative data or statistical analyses would likely involve measurements of emulsion stability or particle size .
-
Additive to Resins
- Field : Material Science .
- Application : 3,4-Dimethyl-1,2-cyclopentanedione can be used as an additive to resins .
- Method of Application : In this application, the compound would likely be mixed with resin materials to improve their properties .
- Results or Outcomes : The outcomes in this field would be the successful enhancement of resin properties. Quantitative data or statistical analyses would likely involve measurements of mechanical properties or durability .
Safety And Hazards
According to the safety data sheet, this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard . In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention . If ingested, rinse mouth with water and drink plenty of water afterwards . The compound should not be released into the environment .
Eigenschaften
IUPAC Name |
3,4-dimethylcyclopentane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAVDEVFJDQIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(=O)C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051689 | |
| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, pale yellow to yellow powder | |
| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3,4-Dimethyl-1,2-cyclo-pentanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/96/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3,4-Dimethyl-1,2-cyclopentanedione | |
CAS RN |
13494-06-9 | |
| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13494-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethyl 1,2-cyclopentandione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclopentanedione, 3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylcyclopentane-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHYL 1,2-CYCLOPENTANDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50AIF51OCI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
71 - 72 °C | |
| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




